molecular formula C20H24F2O3 B152829 Flumethasone 17-ketone CAS No. 25256-97-7

Flumethasone 17-ketone

Cat. No.: B152829
CAS No.: 25256-97-7
M. Wt: 350.4 g/mol
InChI Key: UMKWAIKMRBAVPM-JRXMGOECSA-N
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Description

Flumethasone 17-ketone: is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a derivative of flumethasone, which is commonly used in the treatment of various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis . This compound is characterized by the presence of a ketone group at the 17th position of the steroid structure, which contributes to its unique pharmacological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flumethasone 17-ketone involves multiple steps, starting from the basic steroid structure. One common method involves the fluorination of a steroid precursor using an electrophilic fluorination agent. For example, (9b,11b,16b)-21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione can be reacted with benzoyl chloride in the presence of pyridine and N,N-dimethylacetamide to form an intermediate, which is then fluorinated using Selectfluor . The resulting intermediate is treated with sodium metabisulfite and ammonia to yield flumethasone 21-acetate, which is further hydrolyzed to produce flumethasone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Flumethasone 17-ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group at the 17th position can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms in the structure can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWAIKMRBAVPM-JRXMGOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25256-97-7
Record name Flumethasone 17-ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025256977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUMETHASONE 17-KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0ADW48IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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